1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
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Overview
Description
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a difluorophenyl group and a pyridazinone ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: Starting with a suitable precursor, the pyridazinone ring is synthesized through cyclization reactions.
Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using reagents like alkyl halides under basic conditions.
Coupling with Difluorophenyl Group: The difluorophenyl group is introduced through nucleophilic substitution reactions, using reagents such as difluorobenzene derivatives.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification are often employed to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)ethyl)urea: Similar structure with an ethyl chain instead of a propyl chain.
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)butyl)urea: Similar structure with a butyl chain instead of a propyl chain.
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)methyl)urea: Similar structure with a methyl chain instead of a propyl chain.
Uniqueness
1-(2,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is unique due to its specific combination of a difluorophenyl group, a propyl chain, and a pyridazinone ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds with different alkyl chains.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2/c15-10-4-5-12(11(16)9-10)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJKTUUYUUZPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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